3,5-Difluoro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid
Description
3,5-Difluoro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with fluorine atoms at the 3- and 5-positions and a pyrrolidinylcarbonyl group at the 4-position. This compound (CAS Ref: 10-F627927) is commercially available as a specialty chemical, indicating its use in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The pyrrolidinylcarbonyl moiety introduces both steric bulk and electron-withdrawing (EW) properties, which may influence its reactivity and stability compared to simpler analogs.
Properties
IUPAC Name |
[3,5-difluoro-4-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BF2NO3/c13-8-5-7(12(17)18)6-9(14)10(8)11(16)15-3-1-2-4-15/h5-6,17-18H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDMUFAYYHTSRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)C(=O)N2CCCC2)F)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BF2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions often include mild temperatures and the use of solvents such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding phenol or quinone derivatives.
Reduction: Formation of the corresponding boronate ester or alcohol.
Substitution: Nucleophilic substitution reactions at the aromatic ring, particularly at the positions ortho or para to the boronic acid group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenol derivatives, while reduction could produce boronate esters .
Scientific Research Applications
3,5-Difluoro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid has several applications in scientific research:
Biology: Potential use in the development of boron-containing drugs due to its ability to interact with biological molecules.
Industry: Utilized in the production of advanced materials and polymers due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3,5-Difluoro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid exerts its effects involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and sensors . The molecular targets and pathways involved often include enzymes with active sites that can accommodate the boronic acid moiety .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
The following table highlights structurally similar boronic acid derivatives based on substituent patterns and similarity scores (calculated via cheminformatics tools):
| Compound Name | CAS Number | Substituents | Similarity Score |
|---|---|---|---|
| 3-Fluoro-4-formylphenylboronic acid | 248270-25-9 | 3-F, 4-formyl | 0.98 |
| (3,5-Difluoro-4-formylphenyl)boronic acid | 870718-11-9 | 3,5-diF, 4-formyl | 0.92 |
| 3,5-Difluoro-4-(hydroxymethyl)phenylboronic acid | 917969-79-0 | 3,5-diF, 4-hydroxymethyl | 0.89 |
| 4-Fluoro-3-(hydroxymethyl)benzeneboronic acid | 481681-02-1 | 4-F, 3-hydroxymethyl | 0.88 |
Key Observations :
Electronic and Steric Effects
Electronic Properties :
- Pyrrolidinylcarbonyl Group : The amide group is moderately EW due to resonance effects, increasing the electrophilicity of the boron atom compared to hydroxymethyl (electron-donating, ED) but less so than formyl (strongly EW) .
Steric Effects :
Reactivity in Suzuki-Miyaura Cross-Couplings
While direct data for the target compound is unavailable, inferences can be drawn from structurally related systems:
| Compound Type | Substituent | Electronic Effect | Steric Effect | Hypothetical Reactivity |
|---|---|---|---|---|
| 3,5-Difluoro-4-formylphenyl | Formyl (EW) | High | Low | High |
| Target Compound | Pyrrolidinylcarbonyl | Moderate | High | Moderate |
| 3,5-Difluoro-4-hydroxymethyl | Hydroxymethyl (ED) | Low | Low | Low |
Notes:
- Formyl-substituted analogs (e.g., 870718-11-9) likely exhibit higher reactivity due to strong EW effects and minimal steric hindrance .
- The hydroxymethyl analog (917969-79-0) may show reduced reactivity due to ED effects but benefits from low steric demand .
- The target compound’s moderate EW and high steric bulk suggest intermediate reactivity, requiring optimized conditions (e.g., bulky catalysts or elevated temperatures) .
Solubility and Stability
- Solubility : The pyrrolidinylcarbonyl group enhances solubility in polar aprotic solvents (e.g., DMF) compared to hydroxymethyl analogs, which are more hydrophilic .
- Stability: The 3,5-difluoro substitution and EW amide group likely improve stability against protodeboronation relative to non-fluorinated or ED-substituted analogs .
Biological Activity
3,5-Difluoro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid (DFPB) is a boronic acid derivative notable for its unique structural features, including difluoro and pyrrolidinylcarbonyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition.
- IUPAC Name : 3,5-difluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid
- Molecular Formula : C11H12BF2NO3
- Molecular Weight : 255.03 g/mol
- CAS Number : 1264616-16-1
DFPB functions primarily through the formation of reversible covalent bonds with diols and other nucleophiles due to its boronic acid moiety. This property is exploited in the design of enzyme inhibitors and biosensors. The interaction with biological molecules suggests potential applications in drug development, particularly in targeting specific enzymes involved in disease pathways.
Antiproliferative Effects
Research indicates that phenylboronic acids, including DFPB, exhibit significant antiproliferative activity against various cancer cell lines. A study evaluated the antiproliferative potential of several phenylboronic acid derivatives, revealing that modifications at specific positions on the phenyl ring significantly influence biological activity.
Table 1: Antiproliferative Activity of Phenylboronic Acids
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A2780 (Ovarian) | Low Micromolar | Cell cycle arrest in G2/M phase |
| 2-Fluoro-6-formylphenylboronic acid | MV-4-11 (Leukemia) | 18 | Induces apoptosis via caspase activation |
| 3-Morpholino-5-fluorobenzoxaborole | A549 (Lung) | >200 | Minimal activity |
The studies utilized methods such as SRB and MTT assays to determine cell viability after treatment with DFPB and related compounds. Notably, DFPB demonstrated a clear structure-activity relationship, where the presence of difluoro and pyrrolidinyl groups significantly enhanced its efficacy compared to simpler phenylboronic acids.
Apoptosis Induction
In addition to antiproliferative effects, DFPB has been shown to induce apoptosis in cancer cells. Mechanistic studies revealed that treatment with DFPB led to increased caspase-3 activity, suggesting that it promotes programmed cell death through intrinsic apoptotic pathways.
Case Studies
A specific investigation into the effects of DFPB on ovarian cancer cells (A2780 line) demonstrated that treatment resulted in:
- Cell Cycle Arrest : Significant accumulation of cells in the G2/M phase.
- Caspase Activation : Enhanced levels of activated caspase-3 indicative of apoptosis.
- Morphological Changes : Cells exhibited characteristics of mitotic catastrophe.
These findings support the potential use of DFPB as a therapeutic agent in oncology.
Comparative Analysis
DFPB's biological activity is compared with other boronic acids to highlight its unique properties:
Table 2: Comparison of Biological Activities
| Compound | Antiproliferative Activity | Apoptosis Induction | Enzyme Inhibition Potential |
|---|---|---|---|
| This compound | High | Yes | Moderate |
| Phenylboronic acid | Low | No | Low |
| Benzoxaborole derivatives | Moderate | Yes | High |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
